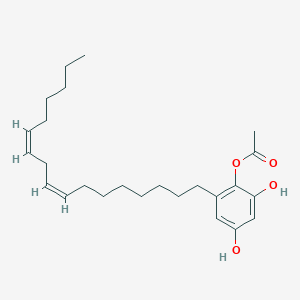
Ardisiphenol C
Descripción
Ardisiphenol C is a naturally occurring resorcinol derivative isolated from the fruits of Ardisia colorata (Myrsinaceae family). It is characterized as a colorless oil with notable antioxidant properties, demonstrated by its DPPH radical scavenging activity, and exhibits cytotoxic effects against cancer cell lines . While its molecular structure remains unspecified in the provided evidence, it belongs to a broader class of polyphenolic compounds derived from Ardisia species, which are recognized for diverse bioactivities, including antitumor and antimicrobial effects.
Propiedades
Fórmula molecular |
C25H38O4 |
|---|---|
Peso molecular |
402.6 g/mol |
Nombre IUPAC |
[2-[(8Z,11Z)-heptadeca-8,11-dienyl]-4,6-dihydroxyphenyl] acetate |
InChI |
InChI=1S/C25H38O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-23(27)20-24(28)25(22)29-21(2)26/h7-8,10-11,19-20,27-28H,3-6,9,12-18H2,1-2H3/b8-7-,11-10- |
Clave InChI |
JAMQFDQVIRENDO-NQLNTKRDSA-N |
SMILES isomérico |
CCCCC/C=C\C/C=C\CCCCCCCC1=C(C(=CC(=C1)O)O)OC(=O)C |
SMILES canónico |
CCCCCC=CCC=CCCCCCCCC1=C(C(=CC(=C1)O)O)OC(=O)C |
Sinónimos |
ardisiphenol C |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Antioxidant and Cytotoxic Effects
- This compound: Shows moderate DPPH scavenging and cytotoxicity, though specific IC₅₀ values or target mechanisms are unspecified .
- Ardisiphenols A and B: Similar antioxidant profiles but weaker cytotoxic effects compared to Ardisiphenol D .
- Ardisiphenol D: Potent antitumor activity via apoptosis induction in lung (A549) and colorectal cancer cells (HCT116, A375). It targets ACC1 protein, disrupting lipid metabolism, and synergizes with nanoparticle delivery systems to enhance efficacy .
Antimicrobial Activity
- Ardisinones B–E: Exhibit antibacterial effects against Mycobacterium smegmatis and Staphylococcus aureus, with Ardisinone D showing the strongest activity. This contrasts with Ardisiphenols, which lack reported antimicrobial properties .
Research Advancements and Therapeutic Potential
- Ardisiphenol D: Leads in translational research, with derivatives (e.g., 1279P1 and 1279P2) developed to inhibit PI3K/Akt and lipogenesis pathways in colorectal cancer. Its total synthesis has been optimized (34% yield over 7 steps) .
Data Tables
Table 1. Comparative Analysis of this compound and Analogues
Q & A
Q. Table 1: Key Components of a Research Proposal on this compound
Q. Table 2: Common Pitfalls in this compound Research
| Pitfall | Mitigation Strategy |
|---|---|
| Overinterpretation of in vitro data | Validate with orthogonal assays. |
| Poor compound characterization | Use multiple spectroscopic methods. |
| Inadequate sample sizes | Power analysis during experimental design. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


